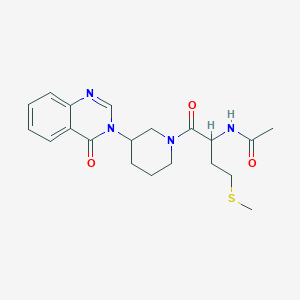

N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide is an intricate compound with a molecular structure that suggests multifaceted applications in various scientific disciplines. The compound features a complex arrangement of functional groups, potentially imparting unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide can involve several steps, starting from basic organic compounds. For instance:

Step 1: Formation of the Quinazolinone Backbone

Starting Material: : Appropriate aniline derivative

Reagent: : Phosgene or carbonyldiimidazole (CDI)

Condition: : Reflux in an organic solvent like acetonitrile

Product: : Intermediate quinazolinone

Step 2: Piperidine Addition

Starting Material: : Intermediate quinazolinone

Reagent: : Piperidine

Condition: : Heating under reflux

Product: : Piperidine-quinazolinone intermediate

Step 3: Functionalization of Butanone Derivative

Starting Material: : 4-(methylthio)butanone

Reagent: : Acetic anhydride

Condition: : Stirring at room temperature

Product: : Acetylated butanone derivative

Step 4: Final Coupling Reaction

Starting Materials: : Piperidine-quinazolinone intermediate and acetylated butanone derivative

Reagent: : Coupling agents like DCC (Dicyclohexylcarbodiimide)

Condition: : Room temperature, with catalytic DMAP (4-Dimethylaminopyridine)

Product: : Final this compound

Industrial Production Methods

Scaling the synthesis for industrial purposes necessitates optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processing in industrial organic synthesis labs are often employed.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide can undergo several chemical reactions such as:

Oxidation: : Conversion of the thioether group to sulfoxide or sulfone.

Reduction: : Reduction of the carbonyl group to an alcohol.

Substitution: : Electrophilic aromatic substitution on the quinazolinone moiety.

Common Reagents and Conditions

Oxidation: : m-Chloroperoxybenzoic acid (mCPBA) under mild conditions.

Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Bromination using bromine in acetic acid.

Major Products

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Alcohol derivatives.

Substitution Products: : Brominated quinazolinone derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide finds applications across a spectrum of fields:

Chemistry: : As a reagent in synthesis and study of quinazolinone derivatives.

Biology: : Potentially as a ligand in studying receptor-ligand interactions.

Medicine: : Investigation of anticancer, antiviral, and antimicrobial properties.

Industry: : Utilized in the synthesis of advanced materials and chemical intermediates.

Wirkmechanismus

The exact mechanism by which this compound exerts its effects can vary depending on its application:

Biological Pathways: : It may interact with cellular receptors or enzymes, inhibiting or promoting specific biochemical pathways.

Molecular Targets: : Targeting particular proteins, DNA or RNA sequences, or enzymes, influencing cell signaling, gene expression, or enzymatic activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)pyrrolidin-1-yl)butan-2-yl)acetamide

N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)morpholin-1-yl)butan-2-yl)acetamide

Uniqueness

The uniqueness of N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide lies in its specific arrangement of functional groups, imparting distinct chemical and biological properties.

This compound stands out due to its robust quinazolinone backbone combined with a piperidinyl moiety and a methylthio group, which may contribute to its potential bioactivity and versatile chemical reactivity.

Biologische Aktivität

N-(4-(methylthio)-1-oxo-1-(3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The compound is characterized by a complex structure that includes a quinazolinone moiety, which is known for its broad spectrum of biological activities. The structural formula can be denoted as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor in several enzymatic pathways and its effects on different cellular processes.

1. Inhibition of Carbonic Anhydrase

Research indicates that derivatives related to quinazolinone structures exhibit significant inhibitory activity against carbonic anhydrase (CA) isoforms, which are implicated in numerous physiological and pathological processes. For instance, compounds with similar scaffolds have shown promise as selective inhibitors for CA I, II, IX, and XII, suggesting potential applications in treating conditions such as glaucoma and cancer .

2. Antitumor Activity

The quinazolinone framework is widely recognized for its antitumor properties. Studies have demonstrated that compounds with this scaffold can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

3. Antimicrobial Properties

Preliminary evaluations of related compounds have revealed notable antimicrobial activity against a range of pathogens. For instance, certain derivatives exhibited significant growth inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .

The mechanisms through which this compound exerts its biological effects are multifaceted:

A. Enzyme Inhibition

The compound likely interacts with specific enzyme active sites, thereby inhibiting their functions. This is particularly relevant for carbonic anhydrase, where binding affinity and selectivity are crucial for therapeutic efficacy.

B. Induction of Apoptosis

Studies suggest that quinazolinone derivatives can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

C. Antimicrobial Mechanisms

The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis pathways.

Case Studies

Several case studies have been conducted to assess the biological efficacy of related compounds:

Eigenschaften

IUPAC Name |

N-[4-methylsulfanyl-1-oxo-1-[3-(4-oxoquinazolin-3-yl)piperidin-1-yl]butan-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-14(25)22-18(9-11-28-2)20(27)23-10-5-6-15(12-23)24-13-21-17-8-4-3-7-16(17)19(24)26/h3-4,7-8,13,15,18H,5-6,9-12H2,1-2H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINNXICBOCRNOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)N1CCCC(C1)N2C=NC3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.